molecular formula C16H35N B14330210 N,N-Dimethyl-2-pentylnonylamine CAS No. 99916-30-0

N,N-Dimethyl-2-pentylnonylamine

Cat. No.: B14330210
CAS No.: 99916-30-0
M. Wt: 241.46 g/mol
InChI Key: OCKPWMNLYXGKSL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-pentylnonylamine is an organic compound with the molecular formula C16H35N and a molecular weight of 241.4558 g/mol It is a tertiary amine, characterized by the presence of a nitrogen atom bonded to three alkyl groups

Preparation Methods

The synthesis of N,N-Dimethyl-2-pentylnonylamine typically involves the alkylation of a primary amine with an appropriate alkyl halide. One common method is the reaction of 2-pentylnonylamine with dimethyl sulfate or methyl iodide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by distillation or recrystallization .

Industrial production methods may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

N,N-Dimethyl-2-pentylnonylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions typically involve the conversion of the amine to its corresponding amine hydride using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile. Common reagents include alkyl halides and acyl chlorides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N,N-Dimethyl-2-pentylnonylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.

    Industry: This compound is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-pentylnonylamine involves its interaction with specific molecular targets. The nitrogen atom in the compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. This compound may also modulate enzyme activity by binding to active sites or allosteric sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

N,N-Dimethyl-2-pentylnonylamine can be compared with other tertiary amines such as N,N-Dimethyl-1-octylamine and N,N-Dimethyl-2-hexylamine. These compounds share similar structural features but differ in their alkyl chain lengths and branching patterns. The unique structure of this compound, with its specific alkyl chain arrangement, imparts distinct chemical and physical properties that make it suitable for specific applications .

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool for scientific research and industrial processes.

Properties

CAS No.

99916-30-0

Molecular Formula

C16H35N

Molecular Weight

241.46 g/mol

IUPAC Name

N,N-dimethyl-2-pentylnonan-1-amine

InChI

InChI=1S/C16H35N/c1-5-7-9-10-12-14-16(15-17(3)4)13-11-8-6-2/h16H,5-15H2,1-4H3

InChI Key

OCKPWMNLYXGKSL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCCC)CN(C)C

Origin of Product

United States

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